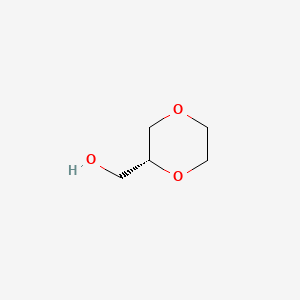

(R)-(1,4-Dioxan-2-yl)methanol

Description

Properties

IUPAC Name |

[(2R)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEPUAROFJSGJN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-(1,4-Dioxan-2-yl)methanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-(1,4-Dioxan-2-yl)methanol, a key chiral building block in modern organic synthesis. The information presented herein is intended to support research and development activities by providing essential data on its characteristics, handling, and analytical protocols.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound valued for its stereospecific structure, making it a useful intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C5H10O3 | [1][2][3] |

| Molecular Weight | 118.13 g/mol | [1][2][4] |

| CAS Number | 406913-88-0 | [1][2][3] |

| IUPAC Name | [(2R)-1,4-dioxan-2-yl]methanol | [3] |

| Appearance | Colorless to light yellow liquid | [3][5][6] |

| Boiling Point | 94-96 °C at 10 mmHg (for racemic mixture) | [7] |

| 208.2 ± 15.0 °C (Predicted, for S-enantiomer) | [5][6][8] | |

| Density | 1.102 g/cm³ (Relative) | [3][5][6] |

| Purity | Typically ≥95% | [1][3] |

| Storage Temperature | 2-8°C | [5][7][9] |

Chemical Identifiers

For unambiguous identification and use in computational chemistry, the following identifiers are provided.

| Identifier Type | Identifier | Source(s) |

| SMILES | OC[C@@H]1COCCO1 | [1][3] |

| InChI | InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m1/s1 | [3] |

| InChIKey | CMEPUAROFJSGJN-RXMQYKEDSA-N | [3] |

| MDL Number | MFCD16620507 | [1][3] |

Experimental Protocols

Synthesis of (S)-(1,4-dioxan-2-yl)methanol

While a specific protocol for the (R)-enantiomer was not detailed in the search results, a general procedure for the synthesis of its enantiomer, (S)-(1,4-dioxan-2-yl)methanol, is available and provides a valuable reference. The principles of chiral synthesis would allow for adaptation to produce the (R)-enantiomer, likely by starting with a different chiral precursor.

General Procedure: To an ethanol solution (20 mL) of the starting intermediate (1.25 g, 4.74 mmol), palladium on carbon (10% w/w, 192 mg) is added.[6] The resulting reaction mixture is stirred under a hydrogen atmosphere for 18 hours. Upon completion of the reaction, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate. The filtrate is then concentrated under reduced pressure to yield the final product.[6]

Analytical Characterization

A standard approach for the characterization of this compound would involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule. For the (S)-enantiomer, the following chemical shifts have been reported in Chloroform-d: δ (ppm): 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J = 11.7, 5.9 Hz, 1H), 3.46 (dd, J = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H).[6] The spectrum for the (R)-enantiomer is expected to be identical.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and confirming its molecular weight.[10] A typical procedure would involve dissolving the sample in a volatile solvent like methanol and injecting it into the GC-MS system.[10]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric excess of the compound, ensuring the stereochemical purity of the (R)-enantiomer.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral building block like this compound.

Caption: Synthesis and Characterization Workflow.

Safety and Handling

This compound is associated with several hazards. The GHS hazard statements for the racemic mixture indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool place (2-8°C).[5][7][9]

References

- 1. This compound 95% | CAS: 406913-88-0 | AChemBlock [achemblock.com]

- 2. API Data Summary Report Of this compound [chemxpert.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [amp.chemicalbook.com]

- 6. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

- 7. (1,4-Dioxan-2-yl)methanol | 29908-11-0 [sigmaaldrich.com]

- 8. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]

- 9. 406913-93-7|(S)-(1,4-Dioxan-2-yl)methanol|BLD Pharm [bldpharm.com]

- 10. itspsolutions.com [itspsolutions.com]

An In-depth Technical Guide to the Synthesis and Purification of (R)-(1,4-Dioxan-2-yl)methanol

Abstract: (R)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block in asymmetric synthesis, particularly relevant in the development of pharmaceuticals and other biologically active molecules. Its stereocenter and functional groups allow for versatile chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes and purification strategies for obtaining high-purity this compound, tailored for researchers, chemists, and professionals in drug development. Key methodologies, including the Sharpless asymmetric dihydroxylation, synthesis from chiral precursors like (R)-glycidol, and enzymatic resolutions, are detailed.

Introduction

This compound, a chiral heterocyclic alcohol, serves as a key intermediate in the synthesis of complex organic molecules. The precise orientation of its hydroxymethyl group is crucial for stereocontrolled reactions. The demand for enantiomerically pure forms of such building blocks has driven the development of several sophisticated synthetic strategies. This document outlines the most effective and commonly employed methods for its synthesis and subsequent purification.

Primary Synthetic Methodologies

The enantioselective synthesis of this compound can be achieved through several strategic approaches. The most prominent methods involve asymmetric catalysis and the use of starting materials from the chiral pool.

Sharpless Asymmetric Dihydroxylation

One of the most powerful methods for creating vicinal diols with high enantioselectivity is the Sharpless asymmetric dihydroxylation.[1][2] This reaction is central to a highly efficient route to this compound. The process begins with a prochiral olefin, which is dihydroxylated using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand.[3]

The choice of ligand dictates the stereochemical outcome. For the desired (R)-enantiomer, the ligand of choice is typically derived from dihydroquinidine (DHQD), often used in a pre-packaged mixture known as AD-mix-β.[3][4] The reaction is performed with a stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst, minimizing the use of the toxic and expensive OsO₄.[3][5]

The overall synthetic sequence involves:

-

Asymmetric Dihydroxylation: An appropriate allyl ether is converted to a chiral diol.

-

Intramolecular Cyclization: The resulting diol undergoes an acid- or base-catalyzed cyclization to form the 1,4-dioxane ring.

// Nodes Start [label="Allyl 2-hydroxyethyl ether\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Sharpless Asymmetric\nDihydroxylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents1 [label="AD-mix-β (OsO₄ cat., (DHQD)₂PHAL)\nK₃Fe(CN)₆, K₂CO₃\nt-BuOH/H₂O, 0°C", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="(R)-3-(2-Hydroxyethoxy)\npropane-1,2-diol\n(Chiral Diol)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Intramolecular Cyclization\n(Acid-catalyzed)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents2 [label="p-TsOH or H₂SO₄\nToluene, reflux", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound\n(Final Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Reagents1 -> Step1 [arrowhead=none]; Step1 -> Intermediate; Intermediate -> Step2; Reagents2 -> Step2 [arrowhead=none]; Step2 -> Product; } caption: "Workflow for Synthesis via Sharpless Dihydroxylation."

Synthesis from Chiral Precursors

An alternative and widely used strategy involves starting with a readily available, enantiopure building block. (R)-Glycidol is a common and effective precursor for this purpose.[6]

The synthesis proceeds via the following steps:

-

Ring-Opening of Epoxide: (R)-Glycidol is reacted with a protected ethylene glycol equivalent, such as 2-chloroethanol, under basic conditions. This opens the epoxide ring to form a key intermediate.

-

Intramolecular Cyclization: The intermediate, which now contains all the necessary atoms, is induced to cyclize, typically under basic conditions, to form the 1,4-dioxane ring system. A common procedure involves adding the precursor to a solution of sodium hydroxide.[7]

Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture. In the context of (1,4-Dioxan-2-yl)methanol, this involves using a chiral catalyst or enzyme that selectively reacts with one enantiomer of the racemic alcohol at a faster rate than the other.[8][9] For instance, an enzymatic acylation can be used to selectively esterify the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol, which can then be separated. Lipases are commonly employed for such resolutions. While effective, a major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. However, dynamic kinetic resolution (DKR) can overcome this limitation by continuously racemizing the starting material, potentially allowing for a theoretical yield of 100%.[8][10]

Purification Methodologies

Achieving high chemical and enantiomeric purity is critical for the application of this compound in pharmaceutical synthesis. The primary purification methods include distillation, column chromatography, and crystallization.

-

Fractional Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying the final product on a larger scale. This technique effectively removes non-volatile impurities and residual solvents.

-

Column Chromatography: For smaller scales or for removing impurities with similar boiling points, silica gel column chromatography is highly effective. A typical eluent system would be a mixture of ethyl acetate and hexanes.[7]

-

Crystallization: If the product or a derivative can be crystallized, this can be an excellent method for achieving very high purity. For example, purification of a related compound, 1,4-dioxan-2-one, has been successfully achieved through crystallization from an aliphatic ester solvent like ethyl acetate.[11]

// Nodes Crude [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction\n(e.g., with Na₂SO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Aqueous Workup &\nSolvent Extraction\n(e.g., with Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Drying of Organic Layer\n(e.g., with Na₂SO₄ or MgSO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentrate [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeOil [label="Crude Product Oil", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Final Purification", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distill [label="Vacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chrom [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Crude -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Concentrate; Concentrate -> CrudeOil; CrudeOil -> Purify; Purify -> Distill [label="Large Scale"]; Purify -> Chrom [label="Small Scale / High Purity"]; Distill -> Final; Chrom -> Final; } caption: "General Purification Workflow."

Data Presentation

The following tables summarize key quantitative data associated with the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₃[12] |

| Molecular Weight | 118.13 g/mol [12][13] |

| IUPAC Name | [(2R)-1,4-dioxan-2-yl]methanol |

| CAS Number | 406913-88-0[12] |

| Appearance | Liquid |

| Boiling Point | 56-57 °C at 11 mmHg (for related chiral glycidol)[6] |

Table 2: Representative Yields for Synthetic Methods

| Synthetic Method | Starting Material | Typical Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Sharpless Dihydroxylation | Allyl ether | 80-95% | >98% | [2][4] |

| Chiral Pool (from R-Glycidol) | (R)-Glycidol | 36-64% | >99% | [7] |

| Enzymatic Resolution | Racemic alcohol | <50% | >99% |[8] |

Experimental Protocols

Protocol for Sharpless Asymmetric Dihydroxylation Route

This protocol is a representative example based on established procedures for Sharpless dihydroxylation followed by cyclization.[1]

Step A: Asymmetric Dihydroxylation

-

Prepare a 1:1 mixture of tert-butanol and water.

-

In a reaction vessel cooled to 0 °C, add AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (CH₃SO₂NH₂) to the solvent mixture. Stir until both phases are clear.

-

Add the starting olefin (e.g., 2-allyloxyethanol) to the cooled solution.

-

Stir the mixture vigorously at 0 °C. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, quench by adding solid sodium sulfite. Stir for one hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral diol.

Step B: Intramolecular Cyclization

-

Dissolve the crude diol from Step A in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Wash the solution with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude this compound.

Protocol for Purification by Vacuum Distillation

-

Set up a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

-

Place the crude product oil into the distillation flask with a magnetic stir bar.

-

Slowly reduce the pressure to the desired level (e.g., 10-15 mmHg).

-

Begin heating the distillation flask gently using an oil bath.

-

Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

-

Characterize the purified product using NMR and chiral HPLC or GC to confirm purity and enantiomeric excess.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 9. ethz.ch [ethz.ch]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]

- 12. This compound 95% | CAS: 406913-88-0 | AChemBlock [achemblock.com]

- 13. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-(1,4-Dioxan-2-yl)methanol CAS number and safety data sheet

CAS Number: 406913-88-0

This technical guide provides comprehensive information on (R)-(1,4-Dioxan-2-yl)methanol, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chiral organic compound. Its chemical structure and key identifiers are detailed below.

| Identifier | Value | Reference |

| IUPAC Name | [(2R)-1,4-dioxan-2-yl]methanol | |

| CAS Number | 406913-88-0 | |

| Molecular Formula | C5H10O3 | |

| Molecular Weight | 118.13 g/mol | |

| Canonical SMILES | C1OC--INVALID-LINK--CO | |

| InChI Key | CMEPUAROFJSGJN-RXMQYKEDSA-N | |

| Appearance | Colorless to Yellow Liquid | |

| Purity | 95-97% |

Safety and Hazard Information

This substance is classified as harmful and requires careful handling in a laboratory setting. The following tables summarize the key hazard information.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Inhaled | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

GHS Label Elements:

| Element | Information | Reference |

| Pictogram | ||

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in |

Spectroscopic Data and Experimental Protocols for (R)-(1,4-Dioxan-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral compound (R)-(1,4-Dioxan-2-yl)methanol. Due to the limited availability of specific experimental data for the (R)-enantiomer, this guide incorporates data from its enantiomer, (S)-(1,4-Dioxan-2-yl)methanol, which is spectroscopically identical, and provides predicted data based on established principles of organic spectroscopy. This document is intended to serve as a comprehensive resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Data

The proton NMR data presented below is for the (S)-enantiomer, which is identical to that of the (R)-enantiomer.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.85 - 3.67 | m | - | 5H | Dioxane ring protons & -CH- |

| 3.66 - 3.57 | m | - | 2H | -CH₂-OH |

| 3.55 | dd | 11.7, 5.9 | 1H | Dioxane ring proton |

| 3.46 | dd | 11.1, 10.0 | 1H | Dioxane ring proton |

| 1.75 | s | - | 1H | -OH |

Data obtained for the (S)-enantiomer in Chloroform-d (CDCl₃) at 500 MHz.[1]

Table 2: Predicted ¹³C NMR Data

The predicted carbon NMR chemical shifts are based on the analysis of similar structures and known substituent effects.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~75 | -CH- (C2) |

| ~68 | -CH₂- (C3) |

| ~66 | -CH₂- (C5) |

| ~67 | -CH₂- (C6) |

| ~63 | -CH₂-OH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on characteristic vibrational frequencies for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600-3200 | Broad, Strong | O-H stretch | Alcohol |

| 3000-2850 | Medium-Strong | C-H stretch | Aliphatic |

| 1470-1430 | Medium | C-H bend | CH₂ |

| 1150-1050 | Strong | C-O stretch | Ether & Alcohol |

Table 4: Predicted Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments are based on common fragmentation patterns of ethers and alcohols.

| Predicted m/z | Ion | Fragmentation Pathway |

| 118 | [M]⁺ | Molecular Ion |

| 117 | [M-H]⁺ | Loss of a hydrogen radical |

| 101 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 87 | [M-CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |

| 45 | [CH₂OH]⁺ | Alpha-cleavage |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Parameters:

-

Spectrometer: A 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

-

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16

-

Mass Spectrometry (MS)

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-200.

-

Scan Speed: 1000 amu/s.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

(R)-(1,4-Dioxan-2-yl)methanol: A Technical Guide to Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral building block (R)-(1,4-Dioxan-2-yl)methanol, a valuable intermediate in pharmaceutical synthesis. The document details its commercial availability, suppliers, and key chemical properties. Furthermore, it outlines a comprehensive experimental protocol for its synthesis, purification, and analysis, addressing the critical need for enantiomeric purity assessment in drug development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers specializing in research and development chemicals, as well as building blocks for drug discovery. While numerous suppliers list this compound in their catalogs, the level of detail regarding purity and enantiomeric excess can vary. Researchers are advised to request a Certificate of Analysis (CoA) to obtain precise quantitative data.

Key suppliers for this compound include:

-

AChemBlock

-

BLDpharm

-

CP Lab Safety

-

Fisher Scientific (via eMolecules)

-

Fluorochem

-

Sigma-Aldrich

It is important to note that the hydrated form of the compound is also commercially available.

Quantitative Data and Physical Properties

A comprehensive summary of the key quantitative and physical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessment, and analytical method development.

| Property | Value | Source |

| CAS Number | 406913-88-0 | AChemBlock, Chemxpert |

| Molecular Formula | C₅H₁₀O₃ | AChemBlock, Chemxpert |

| Molecular Weight | 118.13 g/mol | AChemBlock, Chemxpert |

| IUPAC Name | [(2R)-1,4-dioxan-2-yl]methanol | Chemxpert |

| Purity | ≥95% | AChemBlock |

| Enantiomeric Excess (e.e.) | Not consistently provided by suppliers. Request from supplier. | - |

| Specific Rotation ([α]D) | Not consistently provided by suppliers. Request from supplier. | - |

| Appearance | Not specified by most suppliers. Typically a liquid. | - |

| Boiling Point | Not specified. | - |

| Melting Point | Not specified. | - |

| Density | Not specified. | - |

| Solubility | Not specified. | - |

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical literature and are intended to be a guide for laboratory practice.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the intramolecular cyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane. This precursor can be synthesized from commercially available (R)-glycidol and 2-chloroethanol.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Materials:

-

(R)-2-[(2-chloroethoxy)methyl]oxirane

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Silica gel (for column chromatography)

Procedure:

-

To a solution of sodium hydroxide (2.5 equivalents) in deionized water, add (R)-2-[(2-chloroethoxy)methyl]oxirane (1.0 equivalent) at room temperature.

-

Heat the reaction mixture to 90°C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous solution with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude this compound can be purified by silica gel column chromatography to remove any unreacted starting material and byproducts.

Procedure:

-

Prepare a silica gel slurry in hexanes and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the packed column.

-

Elute the column with a mixture of hexanes and ethyl acetate. The optimal eluent ratio should be determined by TLC analysis.

-

Collect fractions and monitor the elution of the product by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield purified this compound.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is crucial for its application in pharmaceutical synthesis. The following are recommended analytical techniques.

Instrumentation: Gas chromatograph with a flame ionization detector (FID). Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5). Injector Temperature: 250°C Detector Temperature: 280°C Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C). Carrier Gas: Helium or Nitrogen.

Workflow for Chiral HPLC Method Development:

Figure 2. Workflow for Chiral HPLC Method Development.

Key Considerations for Method Development:

-

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for the separation of chiral alcohols.

-

Mobile Phase: A normal-phase eluent system, such as a mixture of hexane and isopropanol, is commonly used for this class of compounds. The ratio of the solvents should be optimized to achieve baseline separation.

-

Detection: As this compound lacks a strong UV chromophore, a refractive index (RI) detector may be necessary. Alternatively, derivatization with a UV-active agent can be considered.

¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound. The spectra should be compared with literature data or data from a commercial reference standard. The determination of enantiomeric purity by NMR is also possible using chiral solvating agents or chiral derivatizing agents, which induce chemical shift differences between the enantiomers.

Applications in Drug Development

This compound serves as a versatile chiral building block in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The 1,4-dioxane ring is a common motif in various drug candidates, and the hydroxymethyl group provides a handle for further chemical transformations. Its rigid, chiral scaffold allows for the precise spatial arrangement of functional groups, which is critical for achieving high target affinity and selectivity in drug design. The use of this building block can significantly shorten synthetic routes and improve the overall efficiency of drug development processes.

Logical Relationship of Quality Control in Synthesis:

Figure 3. Quality Control Workflow in Synthesis.

Safety Information

Detailed safety information, including handling precautions, personal protective equipment (PPE) recommendations, and first-aid measures, can be found in the Safety Data Sheet (SDS) provided by the supplier. It is imperative to review the SDS thoroughly before handling this chemical.

This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and chemical research. For specific applications and further detailed information, consulting the primary literature and supplier documentation is highly recommended.

The Chiral Scaffolding of Innovation: A Technical Guide to the Applications of (R)-(1,4-Dioxan-2-yl)methanol

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure building blocks is paramount in the synthesis of complex, biologically active molecules. Among these, (R)-(1,4-Dioxan-2-yl)methanol has emerged as a versatile chiral precursor, offering a rigid 1,4-dioxane framework that is instrumental in the stereoselective synthesis of novel therapeutic agents. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the development of antiviral compounds.

Core Applications in Antiviral Research

This compound and its derivatives have shown significant promise as foundational elements in the design of antiviral agents. The inherent chirality and defined stereochemistry of the dioxane ring allow for precise spatial orientation of functional groups, a critical factor in achieving high-affinity binding to biological targets.

A notable application of this chiral building block is in the synthesis of inhibitors targeting the Sindbis virus (SINV), a member of the alphavirus genus. Research has demonstrated that this compound itself exhibits antiviral activity, with a half-maximal effective concentration (EC50) of 3.4 μM against SINV replication.[1] Furthermore, it serves as a key intermediate in the stereospecific synthesis of more complex antiviral agents, such as bis-dioxane compounds designed to bind to the hydrophobic pocket of the SINV capsid protein.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and application of this compound and its derivatives.

| Compound | Application | Parameter | Value | Reference |

| This compound | Antiviral (Sindbis Virus) | EC50 | 3.4 μM | [1] |

| (R,R)-bis-dioxane derivative | Antiviral (Sindbis Virus) | EC50 | 14 μM | [1] |

| Reaction | Product | Yield | Reference |

| Recyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane | This compound | 36% | Science of Synthesis, 2017 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its conversion to a key tosylated intermediate are provided below.

Synthesis of this compound

This procedure involves the intramolecular cyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane.

Materials:

-

(R)-2-[(2-chloroethoxy)methyl]oxirane

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of (R)-2-[(2-chloroethoxy)methyl]oxirane (1 equivalent) in water is treated with sodium hydroxide (2.5 equivalents).

-

The reaction mixture is heated to 90 °C for 2 hours.

-

After cooling to room temperature, the solution is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.

Yield: 36%

Synthesis of (S)-(1,4-dioxan-2-yl)methyl 4-toluenesulfonate

This protocol details the tosylation of (S)-(1,4-Dioxan-2-yl)methanol, a common transformation to activate the hydroxyl group for subsequent nucleophilic substitution reactions. The same procedure can be applied to the (R)-enantiomer.

Materials:

-

(S)-(1,4-Dioxan-2-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of (S)-(1,4-Dioxan-2-yl)methanol (1 equivalent) in dichloromethane at 0 °C is added pyridine (1.5 equivalents).

-

p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 4 hours.

-

The reaction is quenched with water and the layers are separated.

-

The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude tosylate.

-

The product can be further purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations involving this compound.

References

- 1. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-(1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, absolute configuration, synthesis, and characterization of (R)-(1,4-Dioxan-2-yl)methanol. This chiral building block is of significant interest in medicinal chemistry and drug development due to its versatile applications in the synthesis of complex molecular architectures.

Physicochemical Properties and Stereochemistry

This compound is the R-enantiomer of the chiral molecule (1,4-Dioxan-2-yl)methanol. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 406913-88-0[1] |

| Molecular Formula | C₅H₁₀O₃[1] |

| Molecular Weight | 118.13 g/mol [1] |

| IUPAC Name | (2R)-1,4-Dioxan-2-yl)methanol[1] |

| SMILES | O[C@@H]1COCCO1[1] |

The absolute configuration at the C2 stereocenter is designated as 'R' according to the Cahn-Ingold-Prelog priority rules. This stereochemistry is crucial for its application in asymmetric synthesis, where it can be used to introduce a specific chirality into a target molecule.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the intramolecular cyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane.

Experimental Protocol

Materials:

-

(R)-2-[(2-chloroethoxy)methyl]oxirane

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of (R)-2-[(2-chloroethoxy)methyl]oxirane (5.5 g, 41 mmol) is added to a solution of sodium hydroxide (4.09 g, 102 mmol) in water (40 mL) at room temperature.

-

The reaction mixture is heated in an oil bath at 90°C for 2 hours.

-

The resulting solution is then extracted with dichloromethane (50 mL) overnight at 50°C using a high-density continuous extractor.

-

The organic layer is collected, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Yield: 36%

dot

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-(1,4-Dioxan-2-yl)methanol in Chloroform-d (500 MHz) shows the following chemical shifts (δ) in ppm: 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J = 11.7, 5.9 Hz, 1H), 3.46 (dd, J = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H). The spectrum for the (R)-enantiomer is expected to be identical.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of this compound is a critical parameter for its use in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this determination.

Chiral HPLC/GC Methodology (General Approach)

A specific, validated method for this compound is not publicly available. However, a general approach for developing a suitable chiral separation method is outlined below.

Instrumentation and Materials:

-

HPLC or GC system equipped with a suitable detector (e.g., UV-Vis for HPLC, FID for GC).

-

Chiral stationary phase (CSP) column. For compounds of this nature, polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) for HPLC or cyclodextrin-based columns for GC are often effective.

-

Mobile phase (for HPLC) or carrier gas (for GC) and appropriate solvents for sample preparation.

Method Development Workflow:

dot

Caption: Workflow for chiral HPLC/GC method development.

Calculation of Enantiomeric Excess (% ee):

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Absolute Configuration and Optical Rotation

The absolute configuration of the synthesized product can be confirmed by comparing its specific optical rotation to literature values, if available, or by correlation to compounds of known stereochemistry. Unfortunately, a specific optical rotation value for enantiomerically pure this compound is not currently reported in publicly accessible literature. For a pair of enantiomers, they will rotate plane-polarized light to an equal extent but in opposite directions. Therefore, the (S)-enantiomer will exhibit an equal but opposite sign of optical rotation.

This guide provides a foundational understanding of the stereochemistry, synthesis, and analysis of this compound. Further research is required to establish a definitive specific rotation value and a validated analytical method for routine enantiomeric excess determination.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (R)-(1,4-Dioxan-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(1,4-Dioxan-2-yl)methanol, a chiral molecule with the chemical formula C5H10O3, is a heterocyclic organic compound.[1][2][3] Its structure, featuring a 1,4-dioxane ring and a hydroxymethyl group, makes it a valuable building block in pharmaceutical and chemical synthesis. Understanding the thermal stability and degradation profile of such compounds is critical for ensuring safety, determining shelf-life, and establishing appropriate storage and handling conditions in drug development and manufacturing.

Thermal degradation can lead to the loss of active pharmaceutical ingredients (APIs), the formation of potentially toxic byproducts, and a decrease in overall product efficacy. This document outlines the expected thermal behavior of this compound based on related compounds and details the experimental protocols that would be employed to determine its specific thermal properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 406913-88-0 | [1][3][4] |

| Molecular Formula | C5H10O3 | [1][2][3] |

| Molecular Weight | 118.13 g/mol | [1][2][3] |

| IUPAC Name | [(2R)-1,4-dioxan-2-yl]methanol | [5] |

| Purity | Typically ≥95% | [1] |

| Physical State | Liquid | [5] |

| Relative Density | 1.102 | [5] |

Predicted Thermal Stability and Degradation

Direct experimental data on the thermal stability of this compound is not available. However, insights can be drawn from studies on its parent compound, 1,4-dioxane.

Studies on 1,4-dioxane have shown that it is thermally stable at temperatures up to 300-350°C for extended periods (80-100 minutes).[6] Above these temperatures, thermal cracking occurs, leading to a significant increase in pressure within a closed system and the formation of a wide range of degradation products.[6] The degradation of 1,4-dioxane is a complex process that can be influenced by factors such as temperature, pressure, and the presence of catalysts.

For this compound, the presence of the hydroxymethyl group may influence its thermal stability compared to 1,4-dioxane. The alcohol functional group could potentially lower the decomposition temperature through dehydration or other reaction pathways.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, a series of standard analytical techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to degrade and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature, revealing the onset temperature of degradation and the temperature ranges of different degradation steps. Isothermal TGA can also be performed to assess stability at a specific temperature over time.[7]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature.

Methodology:

-

A small, encapsulated sample of this compound and an empty reference pan are placed in the DSC instrument.

-

The sample and reference are heated or cooled at a controlled rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram can identify thermal events such as melting, boiling, crystallization, and decomposition, and quantify the enthalpy changes associated with these transitions.[8][9]

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during the thermal degradation of the compound.

Methodology:

-

The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, any evolved gases are transferred to the MS or FTIR for analysis.

-

This allows for the identification of the chemical nature of the degradation products, providing insights into the degradation mechanism.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Stability and Degradation Analysis.

Conclusion

While specific experimental data on the thermal stability and degradation profile of this compound is currently lacking, an understanding of the thermal behavior of the parent 1,4-dioxane structure provides a foundational prediction. It is anticipated that this compound would exhibit thermal decomposition at elevated temperatures, with the hydroxymethyl group potentially influencing the onset and mechanism of degradation.

A comprehensive thermal analysis employing TGA, DSC, and EGA techniques is necessary to fully characterize the thermal properties of this compound. The resulting data would be invaluable for establishing safe handling and storage protocols, predicting shelf-life, and ensuring the quality and stability of pharmaceutical preparations containing this compound. For researchers and drug development professionals, conducting these empirical studies is a critical step in the progression of any new chemical entity toward clinical and commercial application.

References

- 1. This compound 95% | CAS: 406913-88-0 | AChemBlock [achemblock.com]

- 2. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. API Data Summary Report Of this compound [chemxpert.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility of (R)-(1,4-Dioxan-2-yl)methanol in common organic solvents

An In-depth Technical Guide on the Solubility of (R)-(1,4-Dioxan-2-yl)methanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral molecule of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a qualitative solubility assessment based on the compound's structural features and the properties of analogous molecules. Furthermore, it outlines detailed experimental protocols for determining the solubility of this compound in a laboratory setting.

Introduction to this compound

This compound is a heterocyclic organic compound. Its structure consists of a 1,4-dioxane ring substituted with a hydroxymethyl group at the C2 position, with the stereochemistry at this chiral center being (R). The presence of the dioxane ring, with its two ether linkages, and a primary alcohol functional group dictates its physicochemical properties, including its solubility profile.

Chemical Structure:

Qualitative Solubility Assessment

Based on these structural characteristics, a predicted qualitative solubility in various common organic solvents is presented in Table 1. It is important to note that this information is an estimation and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Highly Soluble | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. The ether linkages can also act as hydrogen bond acceptors. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate | Soluble | The dipole-dipole interactions between the solute and these solvents are expected to be significant. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar molecules. | |

| N,N-Dimethylformamide (DMF) | Highly Soluble | DMF is another highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The significant polarity of the solute is expected to lead to poor miscibility with nonpolar solvents due to the unfavorable energetics of disrupting the solvent-solvent interactions. |

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data, standardized experimental protocols must be followed. The most common method for determining the solubility of a liquid in a liquid is the isothermal shake-flask method.

Isothermal Shake-Flask Method

This gravimetric method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Workflow for determining solubility using the isothermal shake-flask method.

Detailed Methodology:

-

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker bath or incubator

-

Glass vials with screw caps

-

Syringes and filters (if necessary to remove suspended particles)

-

Pipettes

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a glass vial. An excess is necessary to ensure a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow for complete phase separation.

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pipette or syringe. If any solid particles are present, a syringe filter should be used.

-

Transfer the aliquot of the saturated solution to a pre-weighed vial.

-

Determine the mass of the transferred saturated solution.

-

Remove the solvent from the vial by evaporation under reduced pressure or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Once all the solvent has been removed, weigh the vial containing the non-volatile solute residue.

-

The solubility can then be calculated in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.

-

Logical Relationship for Solubility Calculation

Caption: Logical diagram for the calculation of solubility from experimental data.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this technical guide provides a qualitative assessment based on its molecular structure. For researchers and professionals requiring precise solubility values, the detailed experimental protocol for the isothermal shake-flask method provided herein offers a reliable approach for in-house determination. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

The Versatile Chiral Building Block: A Technical Guide to (R)-(+)-1,4-Dioxan-2-yl)methanol

Introduction

(R)-(+)-1,4-Dioxan-2-yl)methanol is a valuable and versatile chiral building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its rigid 1,4-dioxane scaffold, coupled with a primary alcohol functional group and a defined stereocenter, makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. The strategic placement of oxygen atoms within the dioxane ring can also influence the pharmacokinetic properties of target molecules, such as solubility and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of (R)-(+)-1,4-Dioxan-2-yl)methanol as a chiral synthon for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 406913-88-0 |

| Chirality | (R) |

Synthesis of (R)-(+)-1,4-Dioxan-2-yl)methanol

The enantioselective synthesis of (R)-(+)-1,4-Dioxan-2-yl)methanol is crucial for its application as a chiral building block. One common approach involves the hydrolytic kinetic resolution of racemic epichlorohydrin, followed by cyclization with ethylene glycol.

A patented method describes a synthesis process starting from the reaction of epoxy chloropropane and 2-chloroethanol under the action of a salen catalyst to produce (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol. This intermediate then undergoes a closed-loop reaction to yield (2R)-2-[(2-chloroethoxy)methyl]ethylene oxide, which is subsequently reacted with a hydroxide to form the target molecule.[1]

Key Transformations and Applications

The primary alcohol of (R)-(+)-1,4-Dioxan-2-yl)methanol serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Tosylation

The conversion of the primary alcohol to a tosylate is a common strategy to transform the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: General Procedure for Tosylation of a Primary Alcohol

To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere is added triethylamine (1.5 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), and p-toluenesulfonyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Reactant | Product | Reagents and Conditions | Yield |

| Primary Alcohol | Tosylate | TsCl, Et₃N, DMAP, CH₂Cl₂ | Good to High |

Mitsunobu Reaction

The Mitsunobu reaction allows for the stereospecific inversion of the alcohol's stereocenter or the introduction of various nucleophiles, such as azides or phthalimides, which can be further converted to amines. This reaction is particularly useful for synthesizing chiral amines with high enantiomeric purity.

Experimental Protocol: General Procedure for Mitsunobu Reaction

To a solution of the alcohol (1.0 eq) and the nucleophile (e.g., phthalimide, 1.2 eq) in anhydrous tetrahydrofuran (0.2 M) is added triphenylphosphine (1.5 eq). The solution is cooled to 0 °C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

| Reactant | Product | Reagents and Conditions | Yield |

| (R)-Alcohol | (S)-Substituted Product | Nucleophile, PPh₃, DEAD/DIAD, THF | Good |

Synthesis of Chiral Amines

(R)-(+)-1,4-Dioxan-2-yl)methanol can be converted into the corresponding chiral amine through a two-step process involving activation of the alcohol (e.g., tosylation) followed by nucleophilic substitution with an azide source (e.g., sodium azide) and subsequent reduction of the azide to the amine.

Caption: Synthetic workflow for the preparation of a chiral amine from this compound.

Application in Drug Discovery: Synthesis of a c-Met Kinase Inhibitor Intermediate

The 1,4-dioxane moiety is a recognized scaffold in medicinal chemistry, often utilized to improve the physicochemical properties of drug candidates.[2][3] A notable application of a chiral 1,4-dioxane derivative is in the synthesis of the c-Met kinase inhibitor, MK-2461. The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is implicated in various cancers.

Caption: Simplified c-Met signaling pathway and the inhibitory action of MK-2461.

While the complete, detailed synthesis of MK-2461 is proprietary, the incorporation of a chiral 1,4-dioxane fragment highlights the utility of building blocks like (R)-(+)-1,4-Dioxan-2-yl)methanol in constructing potent and selective therapeutic agents. The synthesis would likely involve the derivatization of the primary alcohol to a reactive intermediate, which is then coupled with the core structure of the inhibitor.

Conclusion

(R)-(+)-1,4-Dioxan-2-yl)methanol is a chiral building block with significant potential in asymmetric synthesis and drug discovery. Its readily available starting materials and the versatility of its primary alcohol functionality allow for its incorporation into a wide range of complex molecules. The demonstrated use of related chiral dioxane structures in the synthesis of clinically relevant molecules, such as c-Met kinase inhibitors, underscores the importance of this synthon. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising area for future research.

References

Methodological & Application

Application Notes and Protocols: (R)-(1,4-Dioxan-2-yl)methanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(1,4-Dioxan-2-yl)methanol is a versatile chiral building block with significant potential in the field of asymmetric synthesis. Its rigid 1,4-dioxane scaffold and the presence of a primary hydroxyl group make it an attractive starting material for the synthesis of novel chiral ligands and auxiliaries. These, in turn, can be employed to control the stereochemical outcome of a variety of chemical transformations, a critical aspect in the development of enantiomerically pure pharmaceuticals and other bioactive molecules. The inherent chirality of this compound provides a strategic advantage in the design of catalysts and auxiliaries that can effectively induce asymmetry in prochiral substrates.

Application: Synthesis of Chiral Diphosphine Ligands for Asymmetric Hydrogenation

One of the key applications of this compound is in the synthesis of C₂-symmetric diphosphine ligands. These ligands, featuring a 1,4-dioxane backbone, have demonstrated high efficacy in transition metal-catalyzed asymmetric hydrogenation reactions. The chirality of the dioxane framework plays a crucial role in creating a well-defined and sterically hindered chiral environment around the metal center, leading to high enantioselectivities in the reduction of various prochiral olefins.

A plausible synthetic pathway for a chiral diphosphine ligand derived from this compound is outlined below. This approach is based on established methodologies for the synthesis of similar C₂-symmetric ligands from chiral diols.

Logical Workflow for Ligand Synthesis and Application

Caption: Workflow for the synthesis of a chiral diphosphine ligand from this compound and its application in asymmetric hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Diphosphine Ligand from this compound (Hypothetical)

This protocol describes a plausible multi-step synthesis of a C₂-symmetric diphosphine ligand.

Step 1: Dimesylation of a Diol Derived from this compound

-

A chiral diol, conceptually derived from the coupling of two molecules of this compound, is dissolved in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (Et₃N, 2.5 equivalents) is added dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 2.2 equivalents).

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the crude dimesylate.

Step 2: Synthesis of the Diphosphine Ligand

-

Diphenylphosphine (Ph₂P-H, 2.5 equivalents) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

The solution is cooled to -78 °C, and n-butyllithium (n-BuLi, 2.5 equivalents) is added dropwise to generate lithium diphenylphosphide (LiPPh₂).

-

The crude dimesylate from Step 1, dissolved in anhydrous THF, is added slowly to the solution of LiPPh₂ at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched by the addition of degassed water.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with degassed brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel under an inert atmosphere to afford the pure chiral diphosphine ligand.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Enamide (General Procedure)

This protocol outlines a general procedure for the application of the newly synthesized chiral diphosphine ligand in asymmetric hydrogenation.

-

In a glovebox, the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) are dissolved in a degassed solvent (e.g., dichloromethane or methanol, 5 mL) in a Schlenk flask.

-

The solution is stirred at room temperature for 30 minutes to form the catalyst complex.

-

The prochiral enamide substrate (1.0 mmol) is added to the catalyst solution.

-

The Schlenk flask is connected to a hydrogen line, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm).

-

The reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 12-24 hours).

-

Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

-

The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Quantitative Data Summary

The performance of chiral ligands derived from 1,4-dioxane backbones in asymmetric hydrogenation is typically evaluated based on the yield and enantiomeric excess (ee) of the product. While specific data for a ligand derived directly from this compound is not available in the public domain, analogous C₂-symmetric ligands with a 1,4-dioxane backbone have shown excellent results.[1][2]

Table 1: Representative Performance of 1,4-Dioxane Backbone Ligands in Asymmetric Hydrogenation [1][2]

| Substrate | Ligand Type | Solvent | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |

| β-Substituted Enamide | Diphosphine | CH₂Cl₂ | 1 | 12 | >95 | 94->99 |

| MOM-protected β-Hydroxy Enamide | Diphosphine | CH₃OH | 1 | 24 | >95 | 96->99 |

Note: This data is based on analogous systems and serves as a predictive reference for the potential efficacy of ligands derived from this compound.

Signaling Pathway and Logical Relationships

The stereochemical outcome of the asymmetric hydrogenation is dictated by the chiral environment created by the ligand around the rhodium center. The C₂-symmetry of the ligand ensures that the substrate approaches the catalyst from a specific face, leading to the preferential formation of one enantiomer.

Diagram of the Catalytic Cycle

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Conclusion

This compound serves as a promising and versatile chiral starting material for the development of novel ligands for asymmetric catalysis. The synthesis of C₂-symmetric diphosphine ligands with a 1,4-dioxane backbone represents a key application, with the potential to achieve high enantioselectivities in asymmetric hydrogenation reactions. The protocols and data presented, though based on analogous systems, provide a strong foundation for researchers to explore the full potential of this valuable chiral building block in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Further research into the direct application of this compound and its derivatives is warranted to expand the toolbox of asymmetric synthesis.

References

Application Notes and Protocols for (R)-(1,4-Dioxan-2-yl)methanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(1,4-Dioxan-2-yl)methanol is a chiral building block with potential applications in asymmetric synthesis. While detailed protocols for its use as a chiral auxiliary are not extensively documented in peer-reviewed literature, its structural features, containing a stereogenic center and a hydroxyl group for temporary attachment to a substrate, suggest its utility in guiding stereoselective transformations. This document provides a set of generalized application notes and representative protocols for the use of this compound as a chiral auxiliary in key asymmetric reactions, including alkylation, aldol, and Diels-Alder reactions. The methodologies presented are based on established principles of chiral auxiliary-mediated synthesis and are intended to serve as a foundational guide for researchers exploring the potential of this auxiliary.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] The general strategy involves three main steps:

-

Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.

-

Diastereoselective Reaction: The key bond-forming reaction is carried out, wherein the chiral auxiliary directs the formation of a new stereocenter, leading to a diastereomeric excess of one product.

-

Cleavage: The chiral auxiliary is removed from the desired product, ideally without racemization of the newly formed stereocenter, and can often be recovered for reuse.[2]

This compound, with its defined stereochemistry and reactive hydroxyl group, is a candidate for such applications. The dioxane ring system can provide the necessary steric hindrance to control the facial selectivity of reactions on the attached substrate.

General Principles of Asymmetric Induction with this compound

The proposed mechanism for stereochemical control using this compound as a chiral auxiliary relies on the formation of a transient chiral environment around the reactive center of the substrate. Once attached, for instance as an ester, the dioxane moiety is expected to adopt a preferred conformation to minimize steric interactions. This conformational bias blocks one face of the enolate (in the case of alkylations or aldol reactions) or the dienophile (in Diels-Alder reactions), thereby directing the approach of the incoming reagent to the less hindered face.

Experimental Protocols (Representative)

The following protocols are generalized and should be optimized for specific substrates and reaction conditions.

Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the formation of an ester linkage between a prochiral carboxylic acid and this compound.

Materials:

-

Prochiral carboxylic acid

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Standard workup reagents

Procedure:

-

To a solution of the prochiral carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral ester.

Diastereoselective Enolate Alkylation

This representative protocol outlines the alkylation of the chiral ester enolate.

Materials:

-

Chiral ester from step 3.1

-

Lithium diisopropylamide (LDA) or other non-nucleophilic base

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Tetrahydrofuran (THF), anhydrous

-

Standard workup reagents

Procedure:

-

Dissolve the chiral ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C.

-

Add freshly prepared LDA (1.1 eq) dropwise, and stir the mixture at -78 °C for 30-60 minutes to form the enolate.

-

Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.

-

Purify the product by flash column chromatography.

Diastereoselective Aldol Reaction

This generalized protocol describes a boron-mediated aldol reaction.

Materials:

-

Chiral ester from step 3.1

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde

-

Dichloromethane (DCM), anhydrous

-

Standard workup reagents

Procedure:

-

Dissolve the chiral ester (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to form the boron enolate.

-

Cool the reaction back to -78 °C and add the aldehyde (1.2 eq) dropwise.

-

Stir at -78 °C for 2-3 hours, then warm to 0 °C over 1 hour.

-

Quench the reaction by adding a pH 7 buffer solution.

-

Extract the mixture with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Analyze the diastereomeric excess of the crude product and purify by flash chromatography.

Cleavage of the Chiral Auxiliary (Hydrolysis)

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

-

Diastereomerically enriched product from alkylation or aldol reaction

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF) and water

-

Standard workup reagents

Procedure:

-

Dissolve the purified adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C.

-

Add an aqueous solution of LiOH (2.0-4.0 eq) followed by the dropwise addition of 30% aqueous H₂O₂ (4.0-8.0 eq).

-

Stir the reaction at 0 °C for 4-8 hours.

-

Quench the reaction with an aqueous solution of Na₂SO₃.

-

Acidify the mixture with 1 M HCl to pH ~2-3.

-

Extract the product with ethyl acetate.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-